REACTION_CXSMILES
|
C([O:4][C:5]1[C:6](OC(=O)C)=[C:7]([CH:16]=[CH:17][CH:18]=1)[C:8]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)=[O:9])(=O)C.C(O)(=O)C1C=CC(C(O)=[O:29])=CC=1>C(O)(=O)C>[OH:4][C:5]1[CH:6]=[C:7]([CH:16]=[CH:17][CH:18]=1)[C:8]([C:10]1[CH:15]=[CH:14][C:13]([OH:29])=[CH:12][CH:11]=1)=[O:9]
|
Name
|
diacetoxybenzophenone
|
Quantity
|
9.57 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC=1C(=C(C(=O)C2=CC=CC=C2)C=CC1)OC(C)=O
|
Name
|
|
Quantity
|
4.98 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=C(C(=O)O)C=C1)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
310 °C
|
Type
|
CUSTOM
|
Details
|
with stirring, under nitrogen at atmospheric pressure from 238° C. to 310° C. in 48 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
WAIT
|
Details
|
continued 22 min.
|
Duration
|
22 min
|
Type
|
TEMPERATURE
|
Details
|
a temperature was raised to 325° C. in 8 min.
|
Duration
|
8 min
|
Type
|
TEMPERATURE
|
Details
|
maintained for 17 min
|
Duration
|
17 min
|
Type
|
CUSTOM
|
Details
|
was anisotropic above its flow temperature of 296° C.
|
Reaction Time |
48 min |
Name
|
|
Type
|
|
Smiles
|
OC=1C=C(C(=O)C2=CC=C(C=C2)O)C=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |